

VU0463841 chemical structure and properties

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Compound of Interest

Compound Name: VU0463841

Cat. No.: B10770523

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In-depth Technical Guide: VU0463841

For Researchers, Scientists, and Drug Development Professionals

Abstract

VU0463841 is a potent, selective, and brain-penetrant negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGlu5). This document provides a comprehensive technical overview of its chemical structure, properties, and the experimental methodologies used for its characterization. All quantitative data are presented in structured tables for ease of comparison, and key experimental workflows and signaling pathways are visualized using diagrams.

Chemical Structure and Properties

VU0463841 is a urea-based compound with the following chemical identity:

- IUPAC Name: 1-(5-chloropyridin-2-yl)-3-(3-cyano-5-fluorophenyl)urea[1]
- Molecular Formula: C₁₃H₈ClFN₄O[1]
- Molecular Weight: 290.68 g/mol [1]
- Canonical SMILES: C1=CC(=NC=C1Cl)NC(=O)NC2=CC(=CC(=C2)C#N)F[1]
- InChIKey: KDANLHLWAYNCMV-UHFFFAOYSA-N[1]

Table 1: Physicochemical Properties of **VU0463841**

Property	Value	Source
Molecular Weight	290.68 g/mol	--INVALID-LINK--[1]
XLogP3	2.2	--INVALID-LINK--[1]
Hydrogen Bond Donor Count	2	--INVALID-LINK--
Hydrogen Bond Acceptor Count	4	--INVALID-LINK--
Rotatable Bond Count	2	--INVALID-LINK--

Biological Activity and Pharmacological Profile

VU0463841 acts as a negative allosteric modulator of mGlu5, meaning it binds to a site on the receptor distinct from the endogenous ligand (glutamate) binding site and reduces the receptor's response to glutamate.

Table 2: In Vitro Potency and Selectivity of **VU0463841**

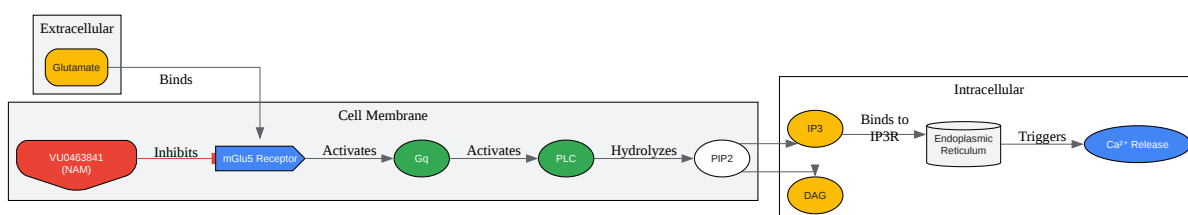
Target	Assay	Potency (IC ₅₀)	Selectivity	Source
human mGlu5	Calcium Mobilization	13 nM	Ineffective against mGlu1-4 and mGlu7-8	--INVALID-LINK--[2]
rat mGlu5	Calcium Mobilization	19 nM	>10 µM for other mGluRs	Amato, et al. ACS Chem Neurosci. 2013

Table 3: In Vivo Pharmacokinetic Properties of **VU0463841** in Rats

Route	Dose (mg/kg)	Brain Cmax (nM)	Plasma Cmax (nM)	Brain/Plasma Ratio	Tmax (h)	Source
PO	10	289	345	0.84	1	Amato, et al. ACS Chem Neurosci. 2013
IP	10	1040	690	1.5	0.5	Amato, et al. ACS Chem Neurosci. 2013

Signaling Pathway

As a negative allosteric modulator of mGlu5, **VU0463841** inhibits the canonical Gq-coupled signaling pathway. Upon activation by glutamate, mGlu5 typically activates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ then binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺). **VU0463841** attenuates this cascade.



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Figure 1: mGlu5 signaling pathway and the inhibitory action of **VU0463841**.

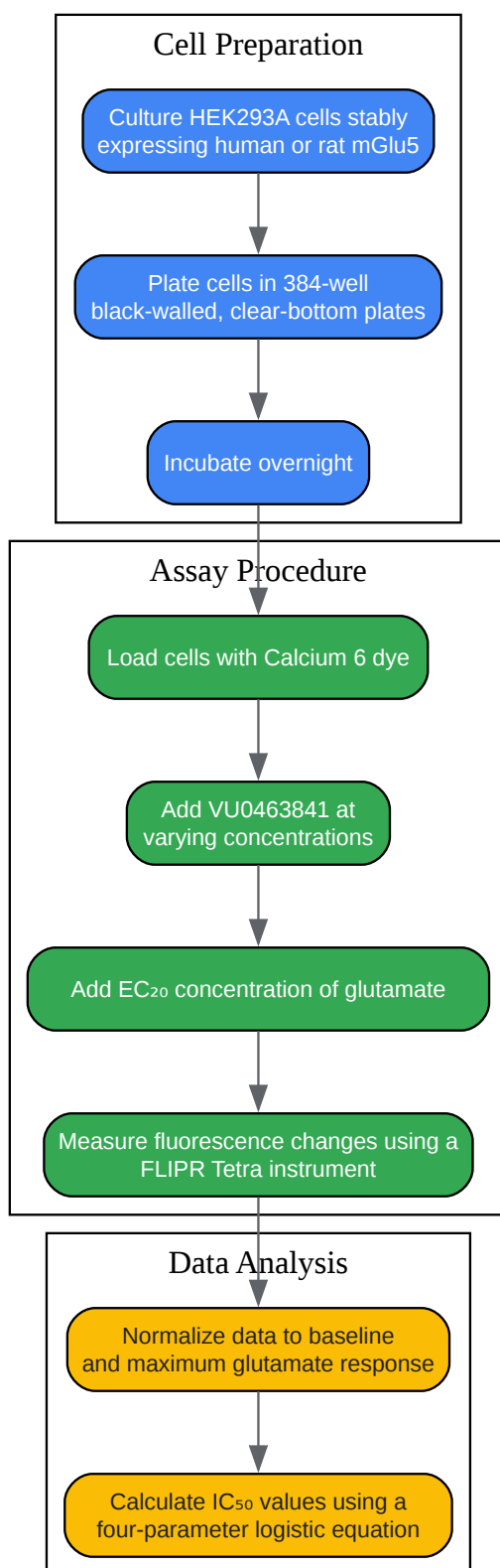
Experimental Protocols

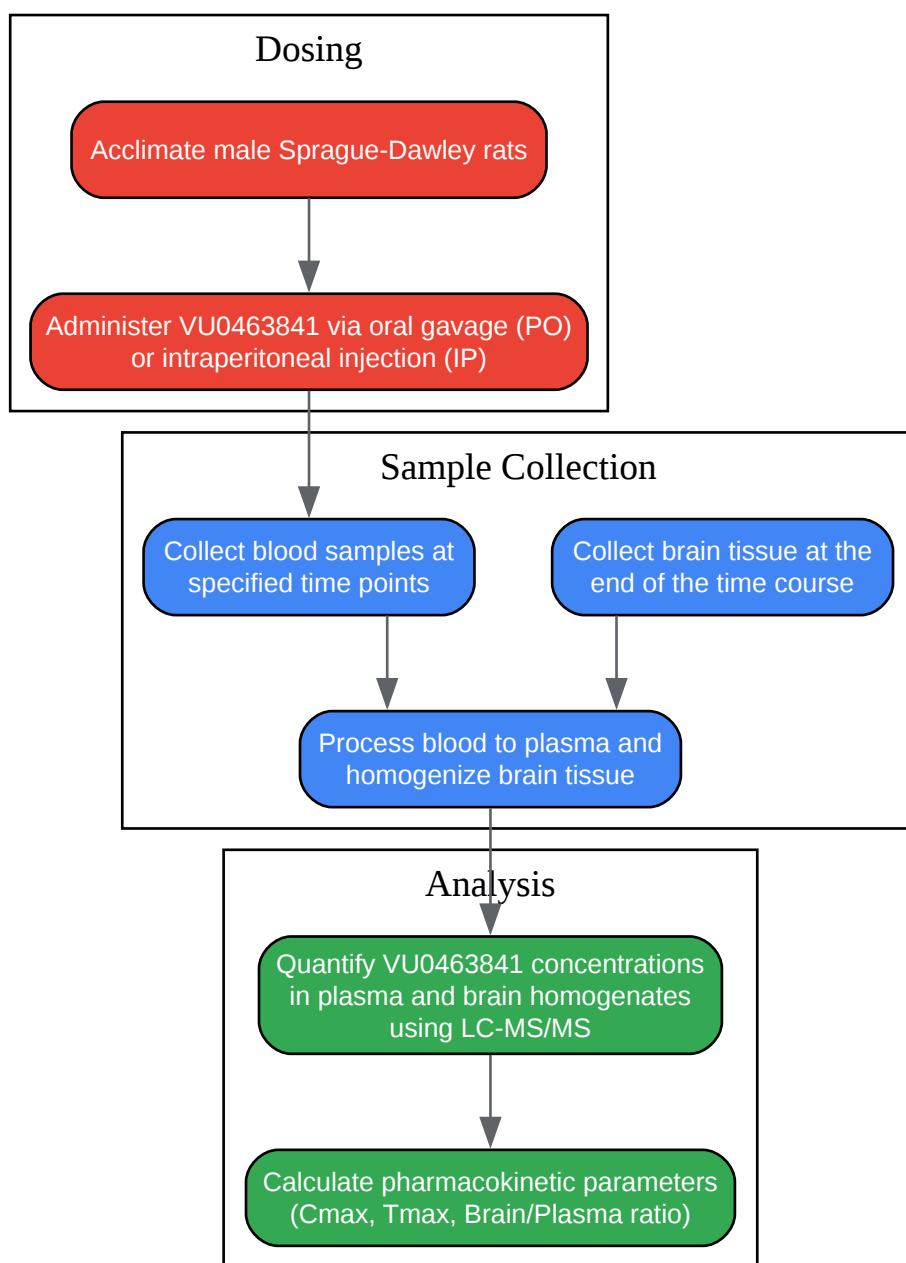
The following are detailed methodologies for key experiments cited in the characterization of **VU0463841**.

Calcium Mobilization Assay

This assay is used to determine the potency of **VU0463841** as a negative allosteric modulator of mGlu5.

Experimental Workflow:





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References

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